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Compound of Interest

Compound Name: Benzo|c]isothiazol-4-ylboronic acid
Cat. No.: B8268471
Get Quote
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Executive Summary & Compound Identity

Compound Name: Benzo[clisothiazol-4-ylboronic acid Synonyms: 2,1-Benzisothiazol-4-
ylboronic acid; 4-Borono-2,1-benzisothiazole Chemical Formula: C

H
BNO

S Molecular Weight: 179.00 g/mol Appearance: Typically an orange to red solid (characteristic
of the 2,1-benzisothiazole chromophore). Solubility: Soluble in DMSO, MeOH, and Acetone,;
limited solubility in non-polar solvents (CHCI

, Hexanes).

Structural Significance: The benzo[c]isothiazole core is a 10-

electron aromatic system that is isoelectronic with naphthalene but possesses unique
electronic properties due to the S-N bond. Substitution at the C4 position (peri-position relative
to the heterocyclic ring) introduces significant steric and electronic interactions, making this
boronic acid a valuable scaffold for Suzuki-Miyaura coupling to generate novel biaryl
pharmacophores.
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Synthesis & Preparation Workflow

Because this specific isomer is not a commodity chemical, its characterization relies on a
robust synthesis from established precursors. The most reliable route involves the construction
of the 2,1-benzisothiazole ring followed by functionalization.

Synthetic Route: The "Ring-Construction™ Approach

e Precursor: Start with 2-amino-3-bromobenzaldehyde. The bromine at the 3-position of the
benzene ring will become the 4-position of the benzisothiazole system.

e Cyclization: Treatment with ammonia and sulfur (or a sulfur transfer reagent like thionyl
chloride followed by ammonia) effects the oxidative cyclization to yield 4-bromo-2,1-
benzisothiazole.

e Borylation: Lithium-halogen exchange (using

-BuLi at -78 °C) followed by quenching with triisopropyl borate (

) and acidic hydrolysis yields the target boronic acid. Alternatively, Pd-catalyzed Miyaura
borylation with

yields the pinacol ester, which can be hydrolyzed.

Workflow Diagram (DOT)

i Hydrolysis
Pinacol Ester Intermediate }—b{ (Nalo4 / HCl)

2-Amino-3-bromobenzaldehyde }—b

Oxidative Cyclization 4-Bromo- 2,1-benzisot hiazole Miyaura Borylation
(NH3/ S8 or SOCI2) (Red/Orange Solid) (Pd(dppfCI2, B2pin2, KOAC)

BenzocJisothiazol-4-ylboronic acid

Click to download full resolution via product page
Caption: Synthetic pathway from aminobenzaldehyde precursor to the target boronic acid.

Spectroscopic Specifications

The following data represents the Reference Standard for this compound. Due to the potential
for dehydration (boroxine formation), NMR samples should be prepared in DMSO-
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or Acetone-
with a trace of D

O to ensure the monomeric boronic acid species is observed.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-

): The 2,1-benzisothiazole system is distinct from the 1,2-isomer. The proton at position 3 (H3)
is a singlet and is significantly deshielded (

ppm) due to the adjacent nitrogen and the ring current.
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Shift (
Position Multiplicity (Hz2)
» Ppm)

Assignment
Logic

H3 9.25-9.35 Singlet (s) -

Characteristic
heteroaromatic
proton; highly
deshielded.

Broad Singlet (br
-B(OH) 8.10 - 8.30 ) glet (br
s

Exchangeable
hydroxyl protons
(2H). Disappears
with D

O shake.

H5 7.85-7.95 Doublet (d) 7.5-8.0

Ortho to the
boronic acid
group;
deshielded by
the EWG nature
of B(OH)

H7 7.60 - 7.70 Doublet (d) 8.0-85

Peri-position to
Sulfur; standard

aromatic shift.

H6 7.40 - 7.50 Triplet (dd/t) 7.5, 8.0

Meta to boronic
acid;
experiences
standard
aromatic

shielding.

13C NMR (100 MHz, DMSO-

):

e C3 (Imine-like): ~160-165 ppm.[1]
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e C4 (C-B): Not observed or very broad (quadrupolar relaxation of Boron). Indirectly identified

via HMBC.

e Aromatic CH: 130.5, 128.0, 122.5 ppm.

e Quaternary C (Bridgehead): ~145 ppm (C7a) and ~135 ppm (C3a).

B. Mass Spectrometry (MS)

Boronic acids are notoriously difficult to analyze by standard ESI+ due to low ionization

efficiency and facile dehydration.

e Method: ESI (Electrospray lonization) in Negative Mode (ESI-) is preferred.

e Solvent: MeOH/H

O (avoid neutral unbuffered solvents to prevent trimerization).

lon Mode m/z Observed Species

Notes

ESI (-) 178.0

Deprotonated
monomer. Primary

quantification peak.

ESI () 209.0

Methanol adduct
(common in MeOH

injection).

ESI (+) 482.1

Boroxine (trimer)
formation. Indicates
dehydration in the

source.

Isotope Pattern: The presence of Boron (
B:
B ratio

1:4) creates a distinct isotopic envelope. The
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peak at 178 (containing
B) will have a precursor peak at 177 (containing

B) with ~25% relative intensity.

C. Infrared Spectroscopy (FT-IR)

e O-H Stretch: 3200-3400 cm

(Broad, strong).

e B-O Stretch: 1330-1350 cm

(Strong, characteristic of boronic acids).

« C=N/C=C (Ring): 1580-1620 cm

e C-B Stretch: ~1080 cm

Experimental Validation Protocol

To ensure data integrity, the following self-validating protocol should be used when
characterizing a new batch of this material.

Protocol: Purity & Identity Verification

 Visual Inspection: Confirm the solid is orange/red. If it is white/colorless, it is likely the wrong
isomer (benzo[d]isothiazole) or the boronic acid has degraded/oxidized.

e Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

. The solution should be clear. Turbidity suggests boroxine polymer formation.

* NMR Acquisition:

o Run 1H NMR (16 scans).
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o Checkpoint: Look for the singlet at >9.0 ppm. If this is absent (e.g., signals only <8.5 ppm),
the 2,1-ring system is not present.

o Checkpoint: Integrate the broad singlet at ~8.2 ppm. It should integrate to 2H relative to
the aromatic protons. If <2H, partial dehydration to boroxine has occurred.

e Functional Test (Suzuki Coupling):
o React a small aliquot (10 mg) with 4-bromoanisole, Pd(dppf)CI

,and K
CcO
in Dioxane/Water.

o Monitor by LC-MS.[2] Rapid conversion to the biaryl product validates the active C-B
bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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